

Physical Properties & Characterization of Chlorophenoxy Propyl Morpholine Derivatives

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Compound of Interest

Compound Name: 4-(3-(4-Chlorophenoxy)propyl)morpholine

CAS No.: 93354-53-1

Cat. No.: B3168859

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Executive Summary: The Pharmacophore & Its Utility[1]

Chlorophenoxy propyl morpholine derivatives represent a critical scaffold in medicinal chemistry, most notably recognized as the structural backbone of Amorolfine, a potent broad-spectrum antifungal agent [1, 12]. These compounds function primarily as ergosterol biosynthesis inhibitors, targeting the

-reductase and

-isomerase enzymes [5, 13].[1]

For drug development professionals, understanding the physical properties of this scaffold is not merely about data collection—it is about predicting bioavailability, lysosomal trapping, and formulation stability. This guide dissects the physicochemical behavior of this class, providing actionable protocols for characterization.[2]

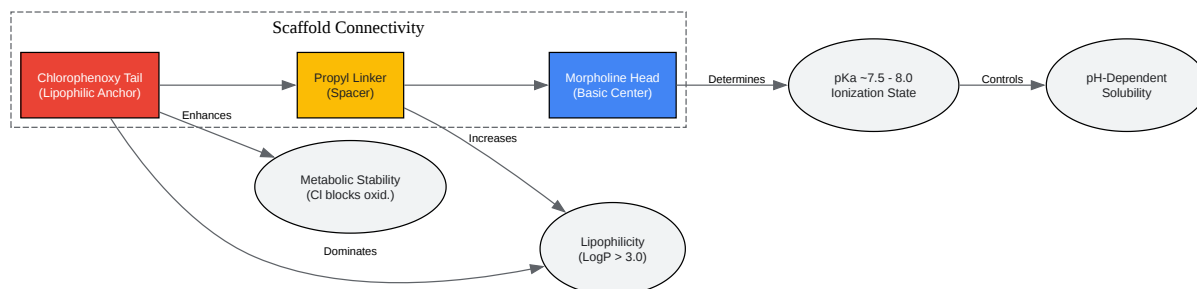
Molecular Architecture & Structure-Activity Relationship (SAR)

The physicochemical profile of these derivatives is dictated by three distinct structural domains. A granular understanding of these domains allows researchers to tune properties for specific therapeutic targets (e.g., topical nail lacquers vs. systemic oral delivery).

The Tripartite Scaffold

- The Morpholine Head (Basic Center):
 - Function: Provides the basic nitrogen essential for enzyme active site binding and lysosomal accumulation.
 - Physical Impact: Determines pKa and aqueous solubility. The oxygen atom reduces basicity compared to piperidine (pKa ~8.3 vs. ~11), making it less ionized at physiological pH, which aids membrane permeation.
- The Propyl Linker (Spacer):
 - Function: A flexible tether that positions the aromatic tail in the hydrophobic pocket of the target enzyme.
 - Physical Impact: Adds lipophilicity (+LogP) and rotational freedom.
- The Chlorophenoxy Tail (Lipophilic Anchor):
 - Function: The chlorine atom (often para-substituted) blocks metabolic oxidation at the most reactive site, extending half-life ().
 - Physical Impact: Significantly increases LogP and drives protein binding.

Visualization: SAR & Physicochemical Drivers



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Figure 1: Structure-Activity Relationship (SAR) mapping physicochemical properties to specific structural domains of the chlorophenoxy propyl morpholine scaffold.

Key Physical Properties

The following data aggregates experimental values from Amorphine and structurally related morpholine analogues [1, 7, 10].

Physicochemical Data Summary

Property	Typical Value / Range	Mechanistic Implication
pKa (Base)	7.6 – 8.4	At physiological pH (7.4), the drug exists as a mixture of cationic (~80%) and neutral (~20%) forms, optimizing both solubility and membrane permeability [9, 11].
LogP (Octanol/Water)	3.5 – 4.8	Highly lipophilic. Indicates excellent skin/nail penetration but poor oral bioavailability without formulation aids. High volume of distribution () due to tissue binding [15].
Solubility (Water)	< 0.1 mg/mL (Neutral)	Practically insoluble as a free base. Solubility increases drastically at pH < 5 (salt formation) [7].
Solubility (Organic)	> 10 mg/mL (DMSO/EtOH)	High solubility in polar organic solvents facilitates formulation in lacquers and topical solutions [7, 13].
Melting Point (HCl Salt)	205°C – 211°C	High lattice energy of the hydrochloride salt indicates good solid-state stability for shelf-life [8].
Hygroscopicity	Low to Moderate	The HCl salt can be hygroscopic; storage in desiccated conditions is standard protocol [13].

Experimental Characterization Protocols

Accurate measurement of pKa and LogP for lipophilic amines is notoriously difficult due to precipitation near the pKa. Standard aqueous titrations often fail. The following protocols use cosolvent extrapolation and HPLC methodologies to ensure data integrity.

Protocol A: pKa Determination via Cosolvent Potentiometry

Rationale: The free base precipitates in pure water. Measuring pKa in Methanol/Water mixtures and extrapolating to 0% organic solvent yields the thermodynamic aqueous pKa.

Reagents:

- 0.1 M HCl and 0.1 M NaOH (standardized).
- Methanol (HPLC Grade).
- 0.15 M KCl (Ionic Strength Adjuster).

Workflow:

- Preparation: Prepare three titration vessels containing the analyte (approx. M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl.
- Titration: Perform acid-base titration under inert gas () purge at 25°C. Record pH vs. volume of titrant.
- Calculation (Yasuda-Shedlovsky Extrapolation):
 - Calculate apparent pKa () for each mixture.
 - Plot vs. (dielectric constant).

- The y-intercept represents the aqueous pKa.

Protocol B: LogD Profiling via RP-HPLC

Rationale: Traditional shake-flask methods are prone to emulsion formation with morpholine surfactants. HPLC provides a faster, automated alternative [9, 17].

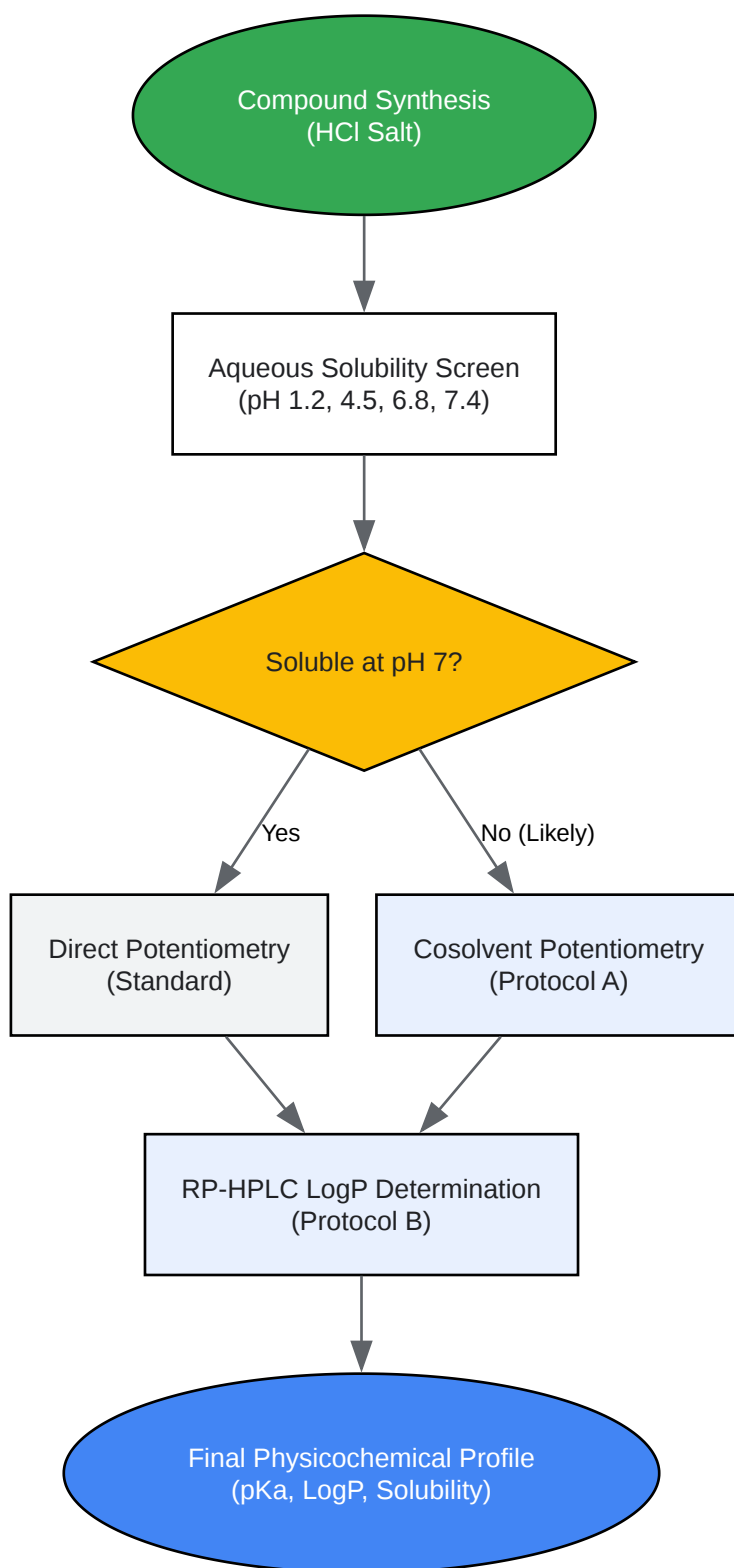
System Setup:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), buffered to pH 7.4.
- Mobile Phase: Isocratic Methanol/Phosphate Buffer (pH 7.4).
- Standards: A set of 5 drugs with known LogP values (e.g., Toluene, Naphthalene, etc.) to create a calibration curve.

Workflow:

- Retention Time Measurement: Inject standards and the test compound. Record retention times () and dead time ().
- Capacity Factor (): Calculate .
- Correlation: Plot vs. Literature LogP of standards.
- Derivation: Interpolate the LogP of the chlorophenoxy derivative from the regression line.

Visualization: Characterization Workflow



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Figure 2: Decision tree for experimentally determining pKa and LogP, prioritizing cosolvent methods for lipophilic morpholine derivatives.

Implications for Formulation & Delivery

The physical properties detailed above dictate specific strategies for drug delivery:

- **Salt Selection:** The free base is an oil or low-melting solid. For solid dosage forms, the Hydrochloride (HCl) salt is preferred due to its higher melting point (205-211°C) and crystallinity, which aids in purification and handling [8].
- **Topical Delivery (Nail Lacquers):** The high LogP (>3.5) is advantageous for penetrating the keratin matrix of nails. However, the drug must be dissolved in a volatile organic solvent (e.g., ethanol/ethyl acetate) to maintain solubility until application. Upon solvent evaporation, the drug concentrates, driving flux across the nail plate [7, 8].
- **Lysosomal Trapping:** With a pKa ~8.0, these compounds are "lysosomotropic." They diffuse into acidic lysosomes (pH ~4.5), become protonated, and are trapped. This results in high tissue accumulation (), which is beneficial for treating intracellular fungal infections but must be monitored for potential phospholipidosis [18].

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